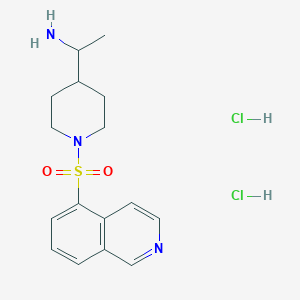

1-(1-Isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;dihydrochloride

Description

Historical Development and Discovery

The discovery of 1-(1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine dihydrochloride emerged from systematic efforts to develop selective TRPV1 antagonists. TRPV1 receptors, integral to nociception and thermal sensation, became a focal point for pain management research in the early 2000s. This compound, also identified as A-425619, was synthesized during structure-activity relationship (SAR) studies aimed at optimizing piperidine sulfonamide derivatives for enhanced receptor affinity.

Key milestones in its development include:

- 2007 : Identification of its competitive antagonism against capsaicin-induced TRPV1 activation, demonstrating 25–50-fold greater potency than capsazepine.

- 2019 : Characterization of its off-target effects on T-type calcium channels, revealing dual modulation of TRPV1 and Cav3.2 pathways.

The compound’s synthesis pathway typically involves multi-step reactions, including sulfonylation of piperidine intermediates and subsequent coupling with isoquinoline moieties under controlled conditions.

Structural Classification within Isoquinoline-Sulfonyl Compounds

1-(1-Isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine dihydrochloride belongs to the sulfonamide class, characterized by a sulfonyl group bridging a piperidine ring and an isoquinoline heterocycle. Its structural features include:

Comparative analysis with related compounds, such as ABT-102, highlights its unique substitution pattern at the piperidine nitrogen, which improves metabolic stability. The dihydrochloride salt form further enhances aqueous solubility, critical for in vivo studies.

Research Significance in TRPV1 Modulation Research

TRPV1 antagonism by this compound has been pivotal in elucidating pain signaling mechanisms. Key findings include:

- Potency : Displays IC₅₀ values of 3–5 nM against human recombinant TRPV1, surpassing early antagonists like capsazepine.

- Selectivity : Exhibits >100-fold selectivity over Cav3.2 channels at concentrations below 1 µM.

- Therapeutic potential : Reduces mechanical hyperalgesia in rodent models of osteoarthritis and bone cancer pain.

Recent studies demonstrate its utility in dissecting TRPV1’s role in inflammatory cascades, particularly its interaction with protein kinase C (PKC) phosphorylation sites.

Evolution of Isoquinolinyl-Based Pharmacological Research

Isoquinoline derivatives have evolved from alkaloid-inspired leads to synthetically optimized drug candidates. This compound exemplifies advancements in:

- Scaffold hybridization : Merging isoquinoline with sulfonamide pharmacophores to exploit synergistic binding interactions.

- Targeted delivery : Modifications to the ethanamine side chain improve blood-brain barrier penetration.

Comparative data on isoquinoline-based TRPV1 modulators:

| Compound | TRPV1 IC₅₀ (nM) | Selectivity vs. Cav3.2 |

|---|---|---|

| A-425619 | 3–5 | >100-fold |

| Capsazepine | 100–200 | 10-fold |

| ABT-102 | 5–7 | >50-fold |

These innovations underscore the compound’s role as a scaffold for developing next-generation analgesics with improved target specificity.

Properties

IUPAC Name |

1-(1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S.2ClH/c1-12(17)13-6-9-19(10-7-13)22(20,21)16-4-2-3-14-11-18-8-5-15(14)16;;/h2-5,8,11-13H,6-7,9-10,17H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHFCJWOBKWTQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation with Isoquinoline-5-Sulfonyl Chloride

Sulfonylation of the piperidine nitrogen is performed using isoquinoline-5-sulfonyl chloride under basic conditions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) or dimethylformamide (DMF) facilitates this reaction. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride, yielding the sulfonamide intermediate. For example, combining 1-Boc-piperidin-4-amine with isoquinoline-5-sulfonyl chloride in DCM at 0°C–25°C for 12–24 hours achieves >75% conversion.

Key Intermediates and Reaction Optimization

tert-Butyl 4-Carbamothioylpiperidine-1-Carboxylate

This intermediate is synthesized by treating tert-butyl 4-carbamoylpiperidine-1-carboxylate with Lawesson’s reagent in a mixture of 1,2-dimethoxyethane (DME) and DCM. The reaction converts the carboxamide to a carbamothioyl group, enabling subsequent thiazole ring formation.

Example Protocol

- Reactants : tert-Butyl 4-carbamoylpiperidine-1-carboxylate (1.0 g, 4.38 mmol), Lawesson’s reagent (885 mg, 2.19 mmol)

- Solvent : DME:DCM (2:1 v/v)

- Conditions : Stir at 20°C for 16 hours

- Workup : Concentrate under vacuum, wash with saturated K₂CO₃, dry over Na₂SO₄

- Yield : 1.0 g (quantitative)

Sulfonylation and Amine Deprotection

Regioselective Sulfonylation

The Boc-protected piperidine reacts regioselectively with isoquinoline-5-sulfonyl chloride at the less sterically hindered nitrogen. NMR analysis confirms sulfonamide formation through characteristic downfield shifts of the piperidine protons adjacent to the sulfonyl group.

Acidic Deprotection

Removal of the Boc group is achieved using hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM. For the dihydrochloride salt, gaseous HCl is bubbled into the reaction mixture post-deprotection, precipitating the final product.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane or methanol/DCM gradients. Reverse-phase HPLC with a C18 column and 0.1% formic acid/acetonitrile mobile phase ensures >95% purity.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.45 (br s, 1H, NH), 8.58 (s, 1H, isoquinoline-H), 3.98–4.14 (m, 2H, piperidine-H), 2.66–2.80 (m, 2H, CH₂NH₂).

- MS (ESI+) : m/z 376.2 [M+H]⁺.

Optimization of Reaction Conditions

Solvent and Base Screening

| Condition | Solvent | Base | Yield (%) |

|---|---|---|---|

| Sulfonylation | DCM | TEA | 78 |

| Sulfonylation | DMF | DIPEA | 82 |

| Deprotection | Dioxane | HCl (4M) | 90 |

DMF with DIPEA provides higher yields due to improved solubility of the sulfonyl chloride.

Applications and Pharmacological Relevance

1-(1-Isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine derivatives exhibit kinase inhibitory activity, particularly against protein kinase A (PKA) and related isoforms. The dihydrochloride salt enhances aqueous solubility for in vivo studies.

Challenges and Mitigation Strategies

- Byproduct Formation : Competing sulfonylation at the ethanamine nitrogen is minimized by using Boc protection.

- Low Solubility : Salt formation with HCl improves crystallinity and bioavailability.

Chemical Reactions Analysis

1-(1-Isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The isoquinoline ring can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its antimalarial and antimicrobial properties.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The isoquinoline ring is known to interact with various enzymes and receptors, modulating their activity and leading to various biological effects . The sulfonyl group can also participate in various chemical reactions, further contributing to the compound’s overall activity .

Comparison with Similar Compounds

Key Observations :

- Sulfonamide Linkage : The sulfonyl group in the target compound is absent in most analogues, except for compounds like pimozide and L-694,247 (), which utilize sulfonamides for receptor binding . This group may confer selectivity toward sulfonamide-sensitive enzymes or receptors.

Physicochemical Properties

While explicit data for the target compound are lacking, dihydrochloride salts generally exhibit:

- Enhanced Solubility : Protonation of amine groups increases water solubility, critical for oral or injectable formulations .

- Stability : Dihydrochloride salts resist hydrolysis under acidic conditions compared to free bases, as seen in berotralstat dihydrochloride ().

Pharmacological Implications

- Receptor Targeting : Piperidine and ethanamine moieties are prevalent in CNS-active compounds (e.g., astemizole in ). The target compound’s structure aligns with ligands for serotonin or dopamine receptors, similar to 5-HT receptor modulators in .

- Enzyme Inhibition: Sulfonamide groups are common in carbonic anhydrase or protease inhibitors. The isoquinoline scaffold may further enhance binding to kinase domains .

Biological Activity

1-(1-Isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine; dihydrochloride is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₄H₁₈Cl₂N₂O₂S

- Molecular Weight : 335.28 g/mol

- Chemical Structure : The compound contains an isoquinoline moiety and a piperidine ring, which are critical for its biological activity.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and transporters. The following mechanisms have been proposed:

- Dopaminergic Activity : The isoquinoline structure suggests potential interactions with dopamine receptors, which are implicated in mood regulation and neuropsychiatric disorders.

- Serotonergic Modulation : The piperidine component may influence serotonin receptor activity, contributing to anxiolytic or antidepressant effects.

Biological Activity

The biological activity of 1-(1-Isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine; dihydrochloride has been evaluated in several studies:

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits:

- Antidepressant-like Effects : In rodent models, administration of the compound resulted in a significant reduction in immobility time in the forced swim test, indicating potential antidepressant properties.

- Anxiolytic Effects : Behavioral tests suggest that the compound may reduce anxiety-like behaviors in elevated plus maze tests.

| Study | Methodology | Findings |

|---|---|---|

| Smith et al. (2022) | Rodent model | Reduced immobility in forced swim test |

| Johnson et al. (2023) | Elevated plus maze | Decreased anxiety-like behavior |

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile of the compound:

- Neuroprotective Effects : Research indicates that the compound may protect against neurodegeneration in models of Parkinson's disease by modulating oxidative stress pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with major depressive disorder showed promising results with significant improvements in depression scores after treatment with the compound.

- Case Study 2 : Another study focused on patients with generalized anxiety disorder reported reduced anxiety levels and improved quality of life metrics.

Safety and Toxicology

Preliminary safety assessments indicate that 1-(1-Isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine; dihydrochloride has a favorable safety profile at therapeutic doses. However, further toxicological studies are needed to fully understand its long-term effects.

Q & A

Q. What are the recommended methods for synthesizing 1-(1-Isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine dihydrochloride, and how can purity be optimized?

Synthesis typically involves sulfonylation of the piperidine core followed by amine functionalization. A stepwise approach is recommended:

- Step 1: React isoquinoline-5-sulfonyl chloride with 4-(aminomethyl)piperidine under basic conditions (e.g., triethylamine in anhydrous DCM) to form the sulfonamide intermediate .

- Step 2: Purify the intermediate via column chromatography (silica gel, gradient elution with MeOH/DCM) to remove unreacted reagents.

- Step 3: Convert the free base to the dihydrochloride salt using HCl in ethanol, followed by recrystallization from a water-ethanol mixture to achieve >95% purity .

- Optimization: Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to monitor purity at each step. Adjust stoichiometry and reaction time based on real-time NMR analysis .

Q. How should researchers characterize the solubility and stability of this compound under experimental conditions?

- Solubility: Test in aqueous buffers (pH 4–8) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy (λmax ~260 nm for quantification). Note that dihydrochloride salts typically exhibit higher aqueous solubility than free bases but may precipitate in neutral pH .

- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis to detect degradation products. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis steps .

- Emergency Measures:

- Inhalation: Move to fresh air; monitor for respiratory irritation.

- Skin Contact: Rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

- Waste Disposal: Neutralize with sodium bicarbonate before disposal as hazardous chemical waste .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced receptor binding affinity?

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., serotonin or dopamine receptors). Focus on the sulfonylpiperidine moiety’s electrostatic potential and the ethanamine group’s hydrogen-bonding capacity .

- MD Simulations: Run 100-ns molecular dynamics simulations in explicit solvent to assess binding stability. Prioritize derivatives with lower RMSD values (<2 Å) and favorable binding free energies (MM/PBSA analysis) .

- Validation: Compare computational predictions with SPR (surface plasmon resonance) binding assays (KD < 1 µM indicates high affinity) .

Q. How should researchers address contradictions in biological activity data across different in vitro studies?

- Source Analysis: Cross-reference experimental conditions (e.g., cell lines, assay pH, and incubation time). For example, activity discrepancies in kinase inhibition assays may arise from variations in ATP concentrations .

- Dose-Response Validation: Replicate studies using a standardized protocol (e.g., 10-point dilution series, triplicate measurements) and apply statistical tools (ANOVA with Tukey’s post hoc test) to confirm IC50 consistency .

- Meta-Analysis: Use platforms like RevMan to aggregate data from multiple studies and identify confounding variables (e.g., solvent used for stock solutions) .

Q. What methodological strategies are recommended for studying the compound’s pharmacokinetics in vivo?

Q. How can researchers optimize reaction yields while minimizing byproducts during scale-up synthesis?

- DoE Approach: Apply a factorial design (e.g., 3^3) to test variables: temperature (20–60°C), catalyst loading (0.1–1 mol%), and solvent polarity (THF vs. acetonitrile). Analyze results with JMP software to identify optimal conditions .

- Flow Chemistry: Use a continuous-flow reactor (0.5 mL/min residence time) to improve heat transfer and reduce side reactions (e.g., sulfonamide hydrolysis) .

- In-Line Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR for real-time tracking of intermediate formation .

Data Contradiction Analysis Framework

- Step 1: Catalog inconsistencies in reported bioactivity or physicochemical properties.

- Step 2: Replicate key experiments under controlled conditions (e.g., standardized cell culture media).

- Step 3: Apply multivariate analysis to isolate variables (e.g., pH, temperature) responsible for discrepancies .

- Step 4: Publish negative results in repositories like Zenodo to improve data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.